"synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine"
"synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine"
An In-depth Technical Guide to the Synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
Foreword: A Note on Safety and Intent
This document provides a detailed technical overview of the chemical synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. The subject of this guide belongs to the N-nitrosamine class of compounds. It is imperative to state unequivocally that many N-nitroso compounds are potent carcinogens and mutagens.[1][2][3] The synthesis, handling, and disposal of these substances require specialized knowledge, stringent safety protocols, and controlled laboratory environments. This guide is intended solely for professional researchers, scientists, and drug development professionals for informational, analytical, and risk-assessment purposes. All experimental work must be conducted in strict accordance with institutional, local, and national safety regulations.
Introduction to N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is a complex, high-molecular-weight nitrosamine. Like other N-nitrosamines, it is characterized by the N-N=O functional group, where a nitroso group is bonded to a secondary amine nitrogen.[1] The parent amine, di(3,5,5-trimethylhexyl)amine, is a sterically hindered secondary amine. The presence of N-nitrosamines, even at trace levels, is a significant concern in the pharmaceutical industry, food science, and environmental analysis due to their potential carcinogenicity.[3][4] Understanding their synthesis is crucial for developing analytical standards, conducting toxicological studies, and devising mitigation strategies to prevent their formation as impurities in various products.
This guide details the chemical principles, a robust synthetic protocol, and the critical safety considerations necessary for the preparation of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine.
The Uncompromising Priority: Safety Protocols for Handling N-Nitrosamines
The potential for severe health risks associated with N-nitrosamines cannot be overstated. A comprehensive risk assessment must be performed before any practical work is initiated. The following protocols are mandatory.
2.1 Engineering Controls All operations involving the handling of N-nitroso compounds, including synthesis, purification, and even preparation of dilute solutions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of volatile compounds or aerosols.[2][5]
2.2 Personal Protective Equipment (PPE) A multi-layered approach to PPE is essential for preventing dermal contact:
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Eye and Face Protection : Chemical safety goggles combined with a face shield are required at all times.[2]
-
Gloves : Use of double-gloving with chemically resistant gloves (e.g., nitrile gloves tested according to EN 374) is mandatory.[6] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection : A dedicated, fully buttoned laboratory coat must be worn. For handling larger quantities, a disposable chemical-resistant apron or suit is recommended.[2][5]
2.3 Decontamination and Waste Disposal
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All glassware and equipment must be decontaminated immediately after use. A common method involves rinsing with a strong oxidizing agent, followed by thorough washing.
-
All solid and liquid waste containing N-nitrosamines must be treated as hazardous waste and disposed of according to institutional and environmental regulations.[5] Never dispose of N-nitrosamine waste down the drain.
2.4 General Hygiene Strict personal hygiene is critical. Wash hands thoroughly with soap and water after handling any materials and before leaving the laboratory.[6] Eating, drinking, and smoking are strictly prohibited in the work area.[5][6]
Mechanistic Underpinnings of N-Nitrosation
The synthesis of N-nitrosamines proceeds via the N-nitrosation of a secondary amine. This reaction involves the electrophilic attack of a nitrosating agent on the nucleophilic nitrogen atom of the amine.[7]
The most common nitrosating agent is nitrous acid (HONO), which is typically generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong acid. Under acidic conditions, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[7][8]
The general mechanism is as follows:
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Formation of Nitrous Acid: NaNO₂ + H⁺ → HONO + Na⁺
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Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
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Nucleophilic Attack: R₂NH + NO⁺ → R₂N(H)-NO⁺
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Deprotonation: R₂N(H)-NO⁺ → R₂N-NO + H⁺
The reaction is highly pH-dependent. While acidic conditions are required to generate the nitrosonium ion, excessively low pH can lead to the protonation of the secondary amine, reducing its nucleophilicity and slowing the reaction.
Caption: General mechanism of N-Nitrosation of secondary amines.
Experimental Synthesis Protocol
The synthesis is a two-stage process: first, the preparation of the secondary amine precursor, N,N-di(3,5,5-trimethylhexyl)amine, followed by its nitrosation.
4.1 Materials and Equipment
| Reagents & Solvents | Equipment |
| N,N-di(3,5,5-trimethylhexyl)amine | Round-bottom flasks |
| Sodium nitrite (NaNO₂) | Magnetic stirrer with cooling bath |
| Hydrochloric acid (HCl), concentrated | Addition funnel |
| Dichloromethane (DCM) | Separatory funnel |
| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |
| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous | Standard laboratory glassware |
| Distilled water | pH indicator paper |
4.2 Step-by-Step Synthesis
Workflow Overview
Caption: Experimental workflow for the nitrosation reaction.
Detailed Protocol:
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve N,N-di(3,5,5-trimethylhexyl)amine (1.0 eq) in dichloromethane (DCM).
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Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
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Nitrite Addition : In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in distilled water. Transfer this solution to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Acidification : After the nitrite addition is complete, add concentrated hydrochloric acid (2.0 eq) dropwise via the addition funnel. A color change (e.g., to yellow or orange) may be observed. Maintain the temperature below 10 °C throughout the addition.
-
Reaction : Once the acid addition is complete, allow the mixture to stir vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Work-up : Transfer the reaction mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Washing : Wash the organic layer sequentially with:
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Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Distilled water.
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Brine (saturated NaCl solution).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine.
4.3 Alternative Method: Using tert-Butyl Nitrite (TBN)
For substrates sensitive to strong acids, nitrosation using tert-butyl nitrite (TBN) offers a milder, non-aqueous alternative. The reaction can be performed under solvent-free conditions or in an inert solvent.[9]
Protocol Outline:
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Charge a flask with the secondary amine.
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Add tert-butyl nitrite (TBN, ~1.2 eq).
-
Stir the mixture at room temperature (or with gentle heating if necessary) until the reaction is complete (monitored by TLC/GC).
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The work-up is simplified, often involving only the removal of excess TBN and byproducts under vacuum.
Purification and Characterization
The crude product is typically a yellow to orange oil. Purification is usually achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data Summary
| Property | Value | Source(s) |
| CAS Number | 1207995-62-7 | [10][11] |
| Molecular Formula | C₁₈H₃₈N₂O | [10][11] |
| Molecular Weight | 298.51 g/mol | [10][11] |
| Appearance | Neat/Oil | [12] |
| Boiling Point | ~385.4 °C (Predicted) | [10] |
| Storage Temperature | Store at < -15°C or +4°C | [10][11] |
The structure of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : Will confirm the carbon-hydrogen framework. Due to restricted rotation around the N-N bond, diastereotopic protons and the presence of rotamers (conformational isomers) may be observed, leading to more complex spectra than expected.[3]
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Mass Spectrometry (MS) : Will confirm the molecular weight (m/z for [M+H]⁺ ≈ 299.3).
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FTIR Spectroscopy : Will show a characteristic strong absorption band for the N=O stretch, typically in the range of 1430-1470 cm⁻¹.
Conclusion
The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is readily achievable through the classical nitrosation of its secondary amine precursor using sodium nitrite under acidic conditions. The procedure, while straightforward from a chemical standpoint, is overshadowed by the significant health risks associated with the product. Adherence to the strictest safety protocols is not merely a recommendation but an absolute requirement for any researcher undertaking this synthesis. The information and protocols detailed herein are provided to aid in the preparation of analytical standards and to support research aimed at understanding and mitigating the risks of N-nitrosamine impurities.
References
- AquigenBio. (n.d.). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling N'-Nitrosopentyl-(2-picolyl)amine.
- Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
- New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4. PubChem.
- CymitQuimica. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4.
- CLEARSYNTH. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4.
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2014). Green Chemistry (RSC Publishing).
- LGC Standards. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine.
- Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
- Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA.
- Biosynth. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine.
- Wikipedia. (n.d.). Nitrosation and nitrosylation.
- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (n.d.).
- LGC Standards. (n.d.). N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine.
Sources
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 10. biosynth.com [biosynth.com]
- 11. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine [lgcstandards.com]
- 12. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 [cymitquimica.com]
